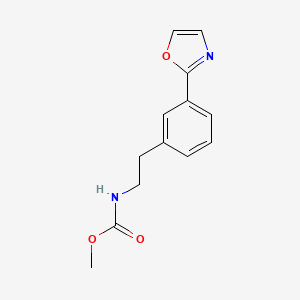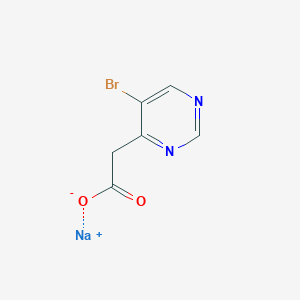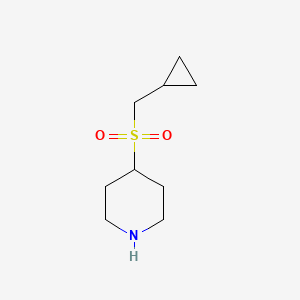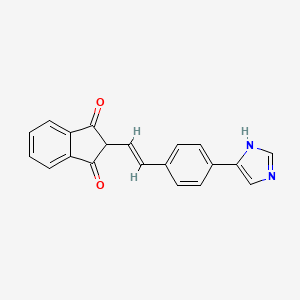
(E)-2-(4-(1H-イミダゾール-4-イル)スチリル)-1H-インデン-1,3(2H)-ジオン
説明
Synthesis Analysis
Imidazole, a key component of ISI, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature . For instance, novel 2-aryl-4-benzoyl-imidazoles have been synthesized by structural modification of 2-aryl-imidazole-4-carboxylic amide (AICA) and 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART), presenting antiproliferative activity .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
科学的研究の応用
医薬品化学: 抗菌剤
イミダゾール誘導体は、抗菌作用で知られています。この化合物にイミダゾール環が存在することは、抗菌剤または抗真菌剤として使用される可能性を示唆しています。 研究では、イミダゾール含有化合物は、他の抗生物質に耐性のある細菌を含む、幅広い微生物に対して有効であることが示されています .
農薬化学: 殺虫剤
イミダゾールの構造モチーフは、殺虫剤にも見られます。 問題の化合物は、殺虫特性について調べることができ、より効果的で環境に優しい新しい農薬の開発につながる可能性があります .
有機合成: ビルディングブロック
イミダゾール環の汎用性から、この化合物は有機合成におけるビルディングブロックとして使用できます。 天然物や医薬品など、より複雑な分子を構築するために使用できます .
生化学: 酵素阻害
イミダゾール誘導体は酵素阻害剤として作用することがあり、生化学的経路の研究や、さまざまな疾患を治療するための薬剤の開発に不可欠です。 この化合物は、疾患プロセスに関与する特定の酵素を阻害する能力について調査することができます .
材料科学: 有機半導体
この化合物に存在する共役系は、特に有機半導体としての材料科学における潜在的な用途を示唆しています。 その独自の構造は、有機発光ダイオード (OLED) や太陽電池の開発に貢献する可能性があります .
分析化学: 発色団
イミダゾール環は、特定の波長で光を吸収する能力があるため、発色団によく使用されます。 この化合物は、さまざまな物質を検出および測定するための新しい分析ツールの設計に使用できます .
薬理学: 抗腫瘍活性
イミダゾール環を含む化合物は、抗腫瘍活性と関連付けられています。 この特定の化合物は合成され、癌細胞の増殖を阻害する可能性についてスクリーニングすることができます .
ケミカルバイオロジー: タンパク質-タンパク質相互作用
イミダゾール環は、タンパク質と相互作用する分子によく見られるモチーフです。 この化合物は、細胞プロセスを理解し、新しい治療法を開発するために不可欠なタンパク質-タンパク質相互作用を研究するために使用できます .
作用機序
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
特性
IUPAC Name |
2-[(E)-2-[4-(1H-imidazol-5-yl)phenyl]ethenyl]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-19-15-3-1-2-4-16(15)20(24)17(19)10-7-13-5-8-14(9-6-13)18-11-21-12-22-18/h1-12,17H,(H,21,22)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRDVWYHFRGIV-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C=CC3=CC=C(C=C3)C4=CN=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)/C=C/C3=CC=C(C=C3)C4=CN=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


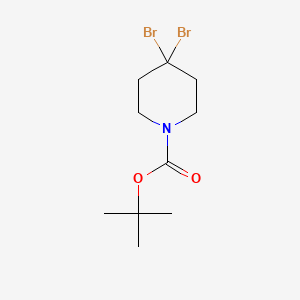
![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
